molecular formula C18H18FN3O B2605726 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-(m-tolyl)urea CAS No. 905797-37-7

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-(m-tolyl)urea

Cat. No.: B2605726
CAS No.: 905797-37-7
M. Wt: 311.36
InChI Key: PIPAAMFYTAPZLI-UHFFFAOYSA-N
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Description

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-(m-tolyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-(m-tolyl)urea typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reduction of pyrrole derivatives using suitable reducing agents such as lithium aluminum hydride (LiAlH4).

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions, where a fluorobenzene derivative reacts with a nucleophile.

    Coupling with Tolyl Isocyanate: The final step involves the coupling of the pyrrolidine derivative with m-tolyl isocyanate under controlled conditions to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-(m-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings can be replaced with other substituents using appropriate reagents.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.

    Reduction: NaBH4, H2 with catalysts such as palladium on carbon (Pd/C).

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-(m-tolyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-(m-tolyl)urea involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and cellular responses.

    Pathway Modulation: The compound may influence various biochemical pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-chlorophenyl)-3-(m-tolyl)urea: Similar structure with a chlorophenyl group instead of a fluorophenyl group.

    1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-bromophenyl)-3-(m-tolyl)urea: Similar structure with a bromophenyl group instead of a fluorophenyl group.

    1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-methylphenyl)-3-(m-tolyl)urea: Similar structure with a methylphenyl group instead of a fluorophenyl group.

Uniqueness

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-(m-tolyl)urea is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties

Properties

IUPAC Name

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-(3-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O/c1-13-5-2-7-15(11-13)21-18(23)22(17-9-4-10-20-17)16-8-3-6-14(19)12-16/h2-3,5-8,11-12H,4,9-10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIPAAMFYTAPZLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N(C2=NCCC2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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